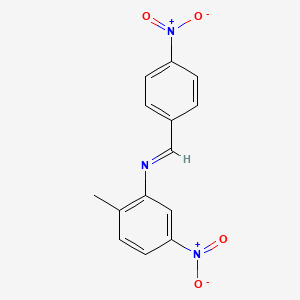
Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- is an organic compound with a complex structure that includes both nitro and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- typically involves the reaction of 2-methyl-5-nitrobenzenamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of more highly oxidized nitro compounds.
Scientific Research Applications
Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes and pathways. The benzylidene group can interact with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methyl-5-nitro-: A simpler compound with similar nitro and methyl groups but lacking the benzylidene moiety.
Benzenamine, N-methyl-4-nitro-: Contains a nitro group and a methyl group on the nitrogen atom, differing in structure and reactivity.
Benzenamine, N,N-dimethyl-4-nitro-: Features two methyl groups on the nitrogen atom and a nitro group, with distinct chemical properties.
Uniqueness
Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- is unique due to the presence of both nitro and benzylidene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11N3O4/c1-10-2-5-13(17(20)21)8-14(10)15-9-11-3-6-12(7-4-11)16(18)19/h2-9H,1H3 |
InChI Key |
RFZWMBMZQGFFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















